1,3,4-Trimethylcyclohexane-1-carboxylic acid

Description

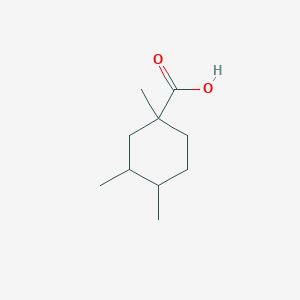

1,3,4-Trimethylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and methyl substituents at the 1, 3, and 4 positions.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,3,4-trimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

IQLHWNMPLQVKNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products:

Oxidation: Ketones, alcohols, or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1,3,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3,4-trimethylcyclohexane-1-carboxylic acid with key structural analogs, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Steric Hindrance : The 1,3,4-trimethyl groups in the target compound introduce significant steric bulk, likely reducing its solubility in polar solvents compared to hydroxylated analogs (e.g., 1,3,4-trihydroxy derivatives) .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (e.g., in –5) enhance acidity (lower pKa) of the carboxylic acid group due to inductive effects, whereas methyl groups exert weaker electron-donating effects .

- Chirality : Compounds like (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid exhibit stereochemical complexity, critical for enantioselective drug design .

Biological Activity

1,3,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with three methyl substitutions and a carboxylic acid functional group. This unique structure allows for various stereoisomers, which can significantly influence its biological activity and chemical behavior. The compound is primarily investigated for its potential applications in organic synthesis and as a building block in pharmaceutical development.

The molecular formula of this compound is , with a molar mass of approximately 170.25 g/mol. The presence of multiple methyl groups introduces steric hindrance and affects the compound's reactivity and interaction with biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

- Antioxidant Properties : Studies suggest that compounds with similar structures may exhibit antioxidant activity, which is essential for mitigating oxidative stress in biological systems .

- Antimicrobial Activity : Preliminary investigations indicate that certain derivatives of cyclohexane carboxylic acids possess antimicrobial properties. The effectiveness can vary based on the specific structural features of the compound .

- Pharmacological Potential : The compound's unique structure positions it as a potential candidate for drug development. Research often focuses on its interactions with various biological targets, including enzymes and receptors .

Case Studies

Several studies have explored the biological implications of related compounds:

- Antioxidant Activity Assessment :

- Antimicrobial Testing :

- Synthesis and Interaction Studies :

Comparative Analysis

The following table summarizes key structural features and biological activities of selected related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C10H18O2 | Potential antioxidant and antimicrobial |

| 1,2-Dimethylcyclohexane-1-carboxylic acid | C10H18O2 | Antimicrobial properties |

| 3-Methylcyclohexane-1-carboxylic acid | C9H16O2 | Antioxidant activity |

Q & A

Q. What are the optimal synthetic routes for 1,3,4-Trimethylcyclohexane-1-carboxylic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves cyclohexene ring functionalization with methyl groups and a carboxylic acid moiety. High-purity batches (≥99%) are achieved via catalytic hydrogenation or acid-catalyzed cyclization, followed by chromatographic purification (e.g., HPLC). Purity validation employs:

- Mass Spectrometry (MS): Confirms molecular weight (168.24 g/mol) and isotopic patterns .

- NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry and methyl group positions (e.g., δ 1.2–1.8 ppm for methyl protons) .

- HPLC-UV/RI: Quantifies impurities (<0.5% threshold) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₀H₁₆O₂) with <2 ppm mass error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles. Use fume hoods for volatile steps .

- Storage: In airtight containers at 2–8°C, away from oxidizers and bases .

- Exposure Mitigation: Follow OSHA guidelines (e.g., GBZ 2.1-2007) for air quality monitoring and spill containment using inert adsorbents .

Advanced Research Questions

Q. How do stereochemical variations in methyl substituents influence conformational stability?

Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chair vs. boat conformers. The 1,3,4-trimethyl substitution favors chair conformations due to reduced 1,3-diaxial strain .

- Experimental Validation: Variable-temperature NMR (VT-NMR) detects ring-flipping barriers. For example, coalescence temperatures >100°C indicate restricted rotation .

Q. What computational strategies predict the compound’s reactivity in catalytic reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Analyze solvent accessibility of the carboxylic acid group (e.g., in toluene vs. water) to predict esterification kinetics .

- Docking Studies: Evaluate interactions with enzymes (e.g., lipases) for biocatalytic applications. Use software like AutoDock Vina with force fields optimized for cyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.